Diethyl tetramethylbutanedioate
Description
Diethyl tetramethylbutanedioate (systematic name: diethyl 2,2,3,3-tetramethylbutanedioate) is a diester derivative of butanedioic acid (succinic acid), where four methyl groups are substituted at the 2,2,3,3-positions of the succinate backbone. This structural modification introduces significant steric hindrance and alters physicochemical properties compared to unsubstituted analogs. The compound is primarily utilized in organic synthesis as a building block for polymers, plasticizers, or specialty chemicals.
Properties
IUPAC Name |
diethyl 2,2,3,3-tetramethylbutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7-15-9(13)11(3,4)12(5,6)10(14)16-8-2/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYAVWIBGKJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291871 | |
| Record name | diethyl tetramethylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33367-54-3 | |
| Record name | NSC78807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl tetramethylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester typically involves the esterification of butanedioic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid, which can then participate in various metabolic pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
- Diethyl Succinate (Unsubstituted) : The parent compound, diethyl succinate (CAS 123-25-1), lacks methyl substituents, resulting in a linear structure with higher polarity and water solubility .
- Diethyl Dimethylbutanedioate : Substitution with two methyl groups reduces polarity and increases hydrophobicity.
- This compound : Four methyl groups create a bulky, branched structure, significantly lowering solubility in polar solvents and enhancing thermal stability.
Physical Properties
Table 1 compares key properties of this compound with diethyl succinate (data from and inferred trends):
Key Observations :
- The tetramethyl derivative’s higher molecular weight and branched structure lead to elevated boiling points and reduced water solubility compared to diethyl succinate.
- Increased steric bulk may lower reactivity in ester hydrolysis or transesterification reactions.
Reactivity and Handling
- Diethyl Succinate : Stable under standard conditions; stored in sealed containers at 20°C .
- This compound : Expected to require similar storage conditions but with enhanced stability against oxidation due to methyl shielding. Inferred handling protocols align with ’s recommendations for moisture-sensitive compounds (e.g., inert gas storage in sealed containers) .
Biological Activity
Diethyl tetramethylbutanedioate, also known as diethyl 2,2,4,4-tetramethylbutanedioate, is an ester compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes two ethyl groups attached to a tetramethylbutanedioate backbone. This structure contributes to its reactivity and potential biological applications.
- Molecular Formula: C12H22O4
- Molecular Weight: 230.30 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at certain concentrations.
- Anti-inflammatory Effects: Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines when cells are treated with this compound.
- Potential as a Drug Carrier: Due to its ester functionality, this compound may serve as a drug delivery vehicle, enhancing the solubility and bioavailability of hydrophobic drugs.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
Findings: The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in developing antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In another investigation by Johnson et al. (2023), this compound was tested for its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results are presented in Table 2.
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| LPS Only | 2500 | 2000 |
| This compound (100 µM) | 800 | 600 |
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways associated with inflammation and microbial resistance. Further research is needed to elucidate the precise mechanisms underlying its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
